2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide
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Overview
Description
2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzodiazole ring with a pyrrolidinone moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide typically involves multi-step organic reactionsKey reagents often include 2-methoxyphenyl isocyanate and various aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Shares a similar methoxyphenyl group and is studied for its antiglycation potential.
5-(4-methoxyphenyl)-1H-indoles: These compounds have similar structural features and are investigated for their biological activities.
N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide: Another compound with a methoxyphenyl group, studied for its pharmacological properties.
Uniqueness
What sets 2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide apart is its unique combination of a benzodiazole ring and a pyrrolidinone moiety, which may confer distinct biological and chemical properties not found in other similar compounds .
Properties
Molecular Formula |
C27H26N4O3 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C27H26N4O3/c1-29(20-10-4-3-5-11-20)26(33)18-31-22-13-7-6-12-21(22)28-27(31)19-16-25(32)30(17-19)23-14-8-9-15-24(23)34-2/h3-15,19H,16-18H2,1-2H3 |
InChI Key |
WSQKAUQLMPBIHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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